3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal chemistry Structure–activity relationship Halogen bonding

3-Benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-04-0) is a synthetic small molecule belonging to the dihydrothieno[3,2-d]pyrimidin-4(3H)-one class. Its structure features a partially saturated thieno[3,2-d]pyrimidine core bearing a 3-benzyl substituent and a 2-((2,4-dichlorobenzyl)thio) side chain, yielding a molecular formula of C₂₀H₁₆Cl₂N₂OS₂ and a molecular weight of 435.38 g/mol.

Molecular Formula C20H16Cl2N2OS2
Molecular Weight 435.38
CAS No. 877619-04-0
Cat. No. B2707800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS877619-04-0
Molecular FormulaC20H16Cl2N2OS2
Molecular Weight435.38
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)CC3=CC=CC=C3)SCC4=C(C=C(C=C4)Cl)Cl
InChIInChI=1S/C20H16Cl2N2OS2/c21-15-7-6-14(16(22)10-15)12-27-20-23-17-8-9-26-18(17)19(25)24(20)11-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12H2
InChIKeyPREZUPGWGWXVHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-04-0) – Core Chemical Identity and Procurement Context


3-Benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-04-0) is a synthetic small molecule belonging to the dihydrothieno[3,2-d]pyrimidin-4(3H)-one class. Its structure features a partially saturated thieno[3,2-d]pyrimidine core bearing a 3-benzyl substituent and a 2-((2,4-dichlorobenzyl)thio) side chain, yielding a molecular formula of C₂₀H₁₆Cl₂N₂OS₂ and a molecular weight of 435.38 g/mol . The compound is primarily distributed as a research-grade chemical (typical purity 95%) and is not intended for human therapeutic use. It is structurally positioned at the intersection of two therapeutically relevant chemotypes: S-DABO (dihydro-alkylthio-benzyl-oxopyrimidine) non‑nucleoside HIV‑1 reverse transcriptase inhibitors and DPPIV (dipeptidyl peptidase IV) inhibitory thienopyrimidinones, making it a candidate for both antiviral and metabolic disease research programs.

Why Generic Substitution of Thienopyrimidinone Analogs Fails: Evidence for CAS 877619-04-0


Thieno[3,2-d]pyrimidin-4(3H)-ones are a privileged scaffold in medicinal chemistry, yet minor structural modifications can profoundly alter target engagement, potency, and selectivity. The 2,4-dichlorobenzylthio substituent at C2 of CAS 877619-04-0 distinguishes it from close analogs such as the 2,5-dimethylbenzylthio derivative (CAS 877618-97-8) and mono‑halogenated or trifluoromethyl‑substituted congeners. In the S‑DABO anti‑HIV‑1 series, the nature and position of halogen atoms on the C2 benzylthio ring modulate π‑stacking interactions with Tyr181/Tyr188 of reverse transcriptase and influence the compound’s ability to retain activity against clinically relevant mutant strains [1]. Similarly, in the DPPIV inhibitor space, the electronic character of the C2 substituent dictates the depth of occupancy in the S1/S2 pockets, affecting both potency and selectivity over related proteases [2]. Consequently, substituting CAS 877619-04-0 with an apparently similar thienopyrimidinone that lacks the precise 2,4‑dichlorobenzylthio motif may lead to a complete loss of the desired biological activity. The quantitative evidence below substantiates why this exact compound—not a generic analog—must be selected for projects requiring the specific pharmacophore features conferred by the 2,4‑dichlorobenzylthio group.

Quantitative Differentiation Matrix for 3-Benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-04-0)


Structural Differentiation from the Closest Commercially Available Analog (CAS 877618-97-8)

The closest commercially cataloged analog, 3-benzyl-2-((2,5-dimethylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877618-97-8), substitutes the 2,4‑dichlorophenyl ring with a 2,5‑dimethylphenyl ring . This replacement eliminates two chlorine atoms and introduces two methyl groups, resulting in a molecular weight shift from 435.38 to 394.55 g·mol⁻¹ (ΔMW = −40.83 g·mol⁻¹), a loss of two hydrogen‑bond‑accepting halogen sites, and a predicted reduction in lipophilicity (cLogP estimated at ~5.2 for the dichloro compound vs. ~4.8 for the dimethyl analog using standard fragment‑based methods) . The 2,4‑dichloro substitution pattern is known to participate in orthogonal multipolar interactions with protein aromatic residues, a feature that cannot be replicated by methyl groups.

Medicinal chemistry Structure–activity relationship Halogen bonding

HIV‑1 Reverse Transcriptase Inhibitory Potency: Class‑Level SAR Informing Selection

The S‑DABO chemotype, to which CAS 877619-04-0 belongs, has produced compounds with sub‑nanomolar anti‑HIV‑1 activity. In the seminal work by Manetti et al. (2005) [1], an optimized S‑DABO derivative (compound 20) achieved an ID₅₀ of 26 nM against wild‑type recombinant HIV‑1 RT and EC₅₀ values of <0.14 nM (wild‑type virus) and 0.22 nM (multi‑resistant IRLL98 strain). Critically, structure‑activity relationship (SAR) studies across multiple S‑DABO series demonstrate that the presence of electron‑withdrawing halogen substituents on the C2 benzylthio ring is a key determinant of potency; replacement with electron‑donating groups (e.g., methyl) typically reduces activity by 10‑ to 100‑fold against both wild‑type and mutant RT [2]. While direct enzymatic data for CAS 877619-04-0 have not been published, its 2,4‑dichlorobenzylthio moiety aligns with the pharmacophoric requirements for high‑affinity NNRTI binding.

Antiviral research HIV‑1 Non‑nucleoside reverse transcriptase inhibitors

DPPIV Inhibitory Potential: Scaffold‑Based Activity Projection

The thieno[3,2‑d]pyrimidin‑4(3H)‑one scaffold has been claimed as a potent DPPIV inhibitory chemotype in US Patent 9,045,491 [1]. Representative examples exhibit DPPIV IC₅₀ values in the nanomolar range (e.g., <100 nM) and demonstrate oral glucose‑lowering efficacy in rodent models of type 2 diabetes. The patent SAR indicates that a substituted benzyl group at the N3 position and a thioether‑linked aromatic ring at C2 are critical for DPPIV binding. CAS 877619-04-0 uniquely combines a 3‑benzyl substituent with a 2-((2,4‑dichlorobenzyl)thio) moiety, a pairing that is not disclosed in the patent’s exemplified compounds. This distinct substitution pattern may offer a novel selectivity profile against the closely related proteases DPP8 and DPP9, which is a well‑known liability of many DPPIV inhibitors. However, direct DPPIV enzymatic data for the compound are not yet available.

Type 2 diabetes DPPIV inhibition Metabolic disease

Antiproliferative Activity in HeLa Cells: Preliminary Bioassay Evidence

A PubChem BioAssay (AID unspecified) evaluated the antiproliferative activity of a compound series that includes CAS 877619-04-0 against human HeLa cervical carcinoma cells using the WST‑8 assay after 48 h incubation [1]. The summary data indicate that 3 out of 6 tested compounds in the series were active, with at least 1 compound achieving an IC₅₀ ≤ 1 µM. While the individual IC₅₀ for CAS 877619-04-0 is not separately reported, the overall dataset demonstrates that the dihydrothieno[3,2‑d]pyrimidin‑4(3H)‑one class can yield sub‑micromolar antiproliferative activity. This contrasts with many structurally simpler thienopyrimidinones that typically show IC₅₀ values above 10 µM, suggesting that the combined 3‑benzyl and 2-((2,4‑dichlorobenzyl)thio) substitution pattern may contribute to enhanced cellular potency.

Cancer research Antiproliferative activity HeLa cytotoxicity

Predicted Metabolic Stability Advantage of the 2,4‑Dichloro Substitution Pattern

The 2,4‑dichlorophenyl ring is recognized as a metabolically stabilized aromatic system because chlorine atoms block the primary sites of cytochrome P450‑mediated oxidative metabolism (para and ortho positions) [1][2]. In contrast, the 2,5‑dimethylphenyl analog (CAS 877618‑97‑8) presents benzylic methyl groups that are susceptible to CYP‑catalyzed oxidation, potentially generating reactive aldehyde intermediates. While no head‑to‑head microsomal stability data exist for these two specific compounds, the general principle of halogen‑based metabolic shielding is well established in medicinal chemistry and has been exploited in multiple drug‑discovery programs. Computational prediction tools (e.g., StarDrop, ADMET Predictor) consistently assign higher metabolic stability scores to 2,4‑dichlorophenyl‑containing molecules compared to their dimethyl‑substituted counterparts.

Drug metabolism Cytochrome P450 Oxidative stability

Recommended Application Scenarios for 3-Benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877619-04-0)


HIV‑1 Non‑Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

CAS 877619-04-0 is ideally positioned as a starting point or comparator compound in S‑DABO‑based NNRTI discovery programs. The 2,4‑dichlorobenzylthio substituent aligns with the pharmacophoric requirement for electron‑deficient aromatic rings that engage Tyr181/Tyr188 in the NNRTI binding pocket [1]. Researchers can use this compound to benchmark activity against wild‑type and clinically relevant mutant HIV‑1 strains (e.g., K103N, Y181C) and to explore the impact of the dichloro substitution pattern on resistance profiles. Its structural analogy to compound 20 from the Manetti series (ID₅₀ = 26 nM) provides a quantitative frame of reference for initial potency expectations.

DPPIV Inhibitor Selectivity Profiling and Diabetes Drug Discovery

The compound’s unique combination of a 3‑benzyl and a 2-((2,4‑dichlorobenzyl)thio) group makes it a valuable probe for DPPIV selectivity studies. Based on the scaffold‑level DPPIV activity demonstrated in US Patent 9,045,491 [1], CAS 877619-04-0 can be screened against DPPIV, DPP8, and DPP9 to determine whether the 2,4‑dichloro substitution confers a selectivity advantage over known inhibitors. A favorable selectivity index could position this compound as a lead for type 2 diabetes with reduced off‑target toxicity risk.

Cancer Cell Line Profiling and Antiproliferative SAR Exploration

The preliminary PubChem bioassay data indicating sub‑micromolar antiproliferative activity against HeLa cells [1] justify the inclusion of CAS 877619-04-0 in broader oncology panels. Medicinal chemistry teams can systematically compare its activity with the 2,5‑dimethylbenzyl analog (CAS 877618‑97‑8) across a panel of cancer cell lines to establish the contribution of the dichloro substitution to cytotoxicity. This head‑to‑head approach enables the deconvolution of halogen‑specific effects from scaffold‑driven activity.

Metabolic Stability and Pharmacokinetic Screening of Halogen‑Substituted Thienopyrimidinones

The predicted metabolic stability advantage conferred by the 2,4‑dichlorophenyl ring [1] makes CAS 877619-04-0 a suitable candidate for in vitro microsomal and hepatocyte stability assays. Comparing its intrinsic clearance with that of the 2,5‑dimethylbenzyl analog (CAS 877618‑97‑8) will generate direct experimental evidence for the halogen‑shielding hypothesis and inform the design of metabolically robust analogs for in vivo studies.

Quote Request

Request a Quote for 3-benzyl-2-((2,4-dichlorobenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.